3-Methyl-4-(ethoxycarbonyl)phenylboronic acid
Description
Properties
IUPAC Name |
(4-ethoxycarbonyl-3-methylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6,13-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNELAMOJAKZGCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OCC)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid
Cross-Coupling Reactions Involving 3-Methyl-4-(ethoxycarbonyl)phenylboronic Acid
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. Its structural features—an ortho-methyl group and a para-ethoxycarbonyl group—introduce specific steric and electronic effects that influence its reactivity and the scope of its applications.
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures, and it represents a primary application for this compound. nih.gov This reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org The reaction is valued for its tolerance of a wide range of functional groups, the commercial availability of many boronic acids, and the low toxicity of its boron-containing byproducts. nih.govnih.gov
The scope of the Suzuki-Miyaura coupling with this compound includes reactions with a variety of aryl and heteroaryl halides (iodides, bromides, and chlorides) and triflates. libretexts.orgnih.gov The presence of the electron-withdrawing ethoxycarbonyl group can influence the electronic properties of the boronic acid, while the ortho-methyl group introduces steric hindrance that can affect reaction rates and require specifically tailored catalytic systems. researchgate.net
Limitations of the Suzuki-Miyaura reaction can include side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or with substrates prone to this pathway. nih.govnih.gov Coupling sterically hindered partners, such as ortho-substituted aryl halides, can be challenging and may result in lower yields. researchgate.net Furthermore, reactions involving less reactive coupling partners like aryl chlorides often require more active and specialized catalyst systems compared to those for aryl iodides or bromides. quora.com
Table 1: Illustrative Scope of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids This table presents data for analogous compounds to illustrate the general scope.
| Boronic Acid Partner | Halide Partner | Catalyst System | Base | Solvent | Product Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(Methoxycarbonyl)phenylboronic acid | 4-Iodobenzonitrile | TbPo-Pd(II) | K₂CO₃ | EtOH/H₂O | 94.6 | researchgate.net |
| 4-Methylphenylboronic acid | Iodobenzene | CuBr | K₂CO₃ | DMF | 42 (no ligand) | researchgate.net |
| Phenylboronic acid | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 1,4-Dioxane | Good to Excellent | nih.gov |
| 2-Methoxyphenylboronic acid | 3,4,5-Tribromo-2,6-dimethylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Variable (mono-, di-, tri-substituted products) | beilstein-journals.org |
The efficiency of the Suzuki-Miyaura coupling is critically dependent on the choice of the palladium catalyst and the associated ligands. libretexts.org The catalytic cycle generally involves three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org
Catalytic Systems: Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). libretexts.org These precursors form the active Pd(0) catalyst in situ.
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For challenging substrates like this compound, which is sterically hindered by the ortho-methyl group, bulky and electron-rich phosphine (B1218219) ligands are often required. rsc.org Ligands such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) and other "Buchwald-type" biarylphosphines have demonstrated exceptional activity. nih.govresearchgate.net These ligands promote the formation of monoligated, coordinatively unsaturated palladium complexes that facilitate both the oxidative addition and the typically rate-limiting transmetalation steps. nih.gov The steric bulk of these ligands can accelerate reductive elimination and prevent the formation of undesired side products. rsc.org The electron-donating ability of the ligand increases the electron density on the palladium center, which promotes the oxidative addition step, especially with less reactive aryl chlorides. nih.gov
Table 2: Effect of Different Ligands on Suzuki-Miyaura Coupling Efficiency Data presented for analogous systems to highlight ligand effects.
| Ligand | Substrate Type | Key Advantages | Reference |
|---|---|---|---|
| SPhos | Aryl/heteroaryl halides, hindered biaryls | High activity at low catalyst loading, effective for aryl chlorides at room temperature | nih.govresearchgate.net |
| RuPhos | Heteroaryl halides | Effective for difficult couplings, such as heterobiaryl synthesis | nih.gov |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl bromides | Effective for room-temperature reactions | organic-chemistry.org |
| Triphenylphosphine (PPh₃) | General aryl halides | Traditional ligand, less effective for hindered substrates or aryl chlorides | quora.com |
The choice of base and solvent is critical for the success of the Suzuki-Miyaura reaction, as they significantly influence the reaction rate and yield.
Role of Base: The primary role of the base is to activate the boronic acid for the transmetalation step. deepdyve.com Boronic acids are generally poor nucleophiles, but reaction with a base forms a more nucleophilic trihydroxyborate anion ([R-B(OH)₃]⁻). deepdyve.comyoutube.com This borate species is much more effective at transferring its organic group to the palladium center. The choice of base can affect the equilibrium between the boronic acid and the active borate species. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). youtube.com The strength and solubility of the base can impact the reaction outcome; for instance, Cs₂CO₃ is highly soluble and often effective in challenging couplings. quora.com The stoichiometry of the base is also important, as insufficient base can lead to incomplete conversion, while excess base can promote side reactions like protodeboronation. deepdyve.com
Role of Solvent: The solvent must be capable of dissolving the reactants and catalyst components. Often, a mixture of an organic solvent and water is used. youtube.com Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The presence of water can help dissolve the inorganic base and facilitate the formation of the active borate species. The choice of solvent can influence the reaction kinetics and the stability of the catalytic intermediates.
Table 3: Influence of Base and Solvent on Suzuki-Miyaura Coupling Based on a model reaction of Phenylboronic Acid and 4-Bromoacetophenone.
| Base | Solvent | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃ | EtOH/H₂O | 96.5 | researchgate.net |
| Na₂CO₃ | EtOH/H₂O | 92.3 | researchgate.net |
| K₃PO₄ | EtOH/H₂O | 94.2 | researchgate.net |
| K₂CO₃ | Toluene | 85.7 | researchgate.net |
| K₂CO₃ | DMF | 90.1 | researchgate.net |
A significant stereochemical consideration in the Suzuki-Miyaura coupling of this compound is the potential for atropisomerism in the biaryl product. beilstein-journals.org Atropisomers are stereoisomers that arise from restricted rotation (hindered rotation) around a single bond. researchgate.net When the boronic acid is coupled with another ortho-substituted aryl halide, the resulting product can have four large groups flanking the newly formed aryl-aryl single bond. The steric clash between these groups can create a high energy barrier to rotation, leading to the existence of stable, non-interconverting rotational isomers (atropisomers) that are chiral. beilstein-journals.orgbeilstein-journals.org
The synthesis of such compounds via Suzuki-Miyaura coupling can be atropselective, meaning one atropisomer may be formed preferentially over the other, depending on the reaction conditions, particularly the choice of ligand and temperature. beilstein-journals.org Detailed mechanistic studies on ortho-substituted systems have shown that the steric properties of the catalyst and substrates can influence the rotational orientation of the aryl groups during the reductive elimination step, thereby dictating the stereochemical outcome. researchgate.net
The Chan-Lam coupling (sometimes referred to as the Chan-Evans-Lam or CEL coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically C-N and C-O bonds. organic-chemistry.orgscispace.com It provides a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The reaction couples an arylboronic acid with a nucleophile such as an amine, amide, phenol, or alcohol. st-andrews.ac.uk A key advantage of the Chan-Lam coupling is that it can often be performed under mild conditions, at room temperature, and open to the air, using atmospheric oxygen as the terminal oxidant. organic-chemistry.org
While specific studies on this compound in Chan-Lam couplings are not widely detailed, the reactivity of analogous substituted arylboronic acids is well-documented. The general mechanism is believed to involve the formation of a copper(II) complex with the heteroatom nucleophile. st-andrews.ac.uk Transmetalation with the arylboronic acid generates an aryl-copper(II) intermediate. This can then undergo reductive elimination, possibly through a Cu(III) species, to form the C-X bond and a Cu(I) species, which is then re-oxidized to Cu(II) by oxygen to complete the catalytic cycle. st-andrews.ac.uk
The electronic nature of the boronic acid can influence the reaction. Electron-withdrawing groups on the arylboronic acid, such as the ethoxycarbonyl group, can sometimes make the coupling more challenging compared to electron-donating groups. researchgate.netnih.gov
Table 4: Examples of Chan-Lam Coupling with Analogous Arylboronic Acids
| Boronic Acid | Nucleophile | Copper Source | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Phenylboronic acid | Aniline | Cu(OAc)₂ | Room Temp, Air | Diphenylamine | organic-chemistry.org |
| Phenylboronic acid | Phenol | Cu(OAc)₂ | Pyridine, Air | Diphenyl ether | scispace.com |
| 4-Tolylboronic acid | Imidazole | Cu(OAc)₂ | CH₂Cl₂, Air | 1-(p-tolyl)-1H-imidazole | researchgate.net |
| Arylboronic acids | Primary Amides | Cu(OAc)₂ | DMU (ligand), Air | N-Aryl amides | researchgate.net |
The traditional Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide to form a disubstituted alkyne. organic-chemistry.orgwikipedia.org The direct use of an arylboronic acid in place of an aryl halide in a traditional Sonogashira reaction is not the standard protocol.
However, the synthesis of aryl-alkyne bonds utilizing arylboronic acids is readily achieved through a closely related Suzuki-Miyaura coupling variant. In this approach, the arylboronic acid, such as this compound, is coupled with a haloalkyne (e.g., 1-bromoalkyne or 1-iodoalkyne). This reaction proceeds via the standard Suzuki catalytic cycle and effectively serves as a "Sonogashira-type" transformation in terms of the bond formed. researchgate.net This method is highly efficient for creating the sp²-sp carbon-carbon bond characteristic of Sonogashira products. researchgate.net
The reaction conditions are similar to those of other Suzuki couplings, requiring a palladium catalyst, a suitable ligand, and a base. The choice of these components is crucial for achieving high yields and preventing side reactions, such as the homocoupling of the terminal alkyne. researchgate.net
Table 5: Suzuki-Miyaura Coupling of Arylboronic Acids with Haloalkynes Illustrative examples of Sonogashira-type couplings.
| Boronic Acid | Alkyne Partner | Catalyst System | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | 1-Octyne (via in situ bromination) | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Acetonitrile | 1-Phenyl-1-octyne | researchgate.net |
| Arylboronic acids | Terminal Alkynes (with I₂ source) | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Aryl-alkynes | researchgate.net |
| Phenylboronic acid | Phenylacetylene (with NBS) | Pd(OAc)₂ | K₂CO₃ | DMF | Diphenylacetylene | researchgate.net |
Nickel-Catalyzed Cross-Coupling Variants
Nickel-catalyzed cross-coupling reactions provide a cost-effective and efficient alternative to palladium-based systems for the formation of carbon-carbon bonds. This compound serves as a competent coupling partner in these transformations, particularly in Suzuki-Miyaura type reactions. These reactions can be used to couple with various partners, including phenols and aromatic esters. researchgate.netnih.gov
A notable variant is the decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov In these reactions, a nickel(0) catalyst, often in conjunction with a phosphine ligand such as tricyclohexylphosphine (PCy₃), facilitates the coupling. nih.gov The reaction typically proceeds by activation of the C–O bond of the ester, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product. The use of a base, like potassium tert-butoxide, is often required. nih.gov This methodology is compatible with electron-deficient boronic acids. nih.gov The efficiency of these couplings makes them valuable in the synthesis of complex biaryl structures.
Another significant application is the coupling of phenols, which are activated in situ. researchgate.net Reagents like PyBroP can be used to convert the phenol's hydroxyl group into a better leaving group, enabling a nickel-catalyzed Suzuki-Miyaura reaction to proceed efficiently. researchgate.net This approach expands the scope of accessible biaryl compounds from readily available phenol starting materials.
Table 1: Nickel-Catalyzed Cross-Coupling Reactions with Arylboronic Acids
| Coupling Partner | Catalyst System | Base | Key Features |
|---|---|---|---|
| Aromatic Esters | Ni(COD)₂ / PCy₃ | t-BuOK | Decarbonylative coupling; C(acyl)-O bond cleavage. nih.gov |
| Phenols (in situ activation) | [NiCl₂(dppp)] | Cs₂CO₃ | Phenol activated by PyBroP; broad substrate scope. researchgate.net |
| Thiophenols | NiCl₂ / 2,2'-bipyridine | K₃PO₄ | Synthesis of diarylsulfides at room temperature. rsc.org |
Petasis Boron-Mannich Reactions and Derivatives
The Petasis Boron-Mannich (PBM) reaction is a powerful multi-component reaction (MCR) that combines an amine, a carbonyl compound, and an organoboronic acid to synthesize substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.org Reported by Nicos Petasis in 1993, this reaction is valued for its operational simplicity, tolerance of various functional groups, and ability to generate molecular complexity in a single step. wikipedia.orgresearchgate.net this compound can function as the arylboronic acid component, transferring its substituted phenyl group to form α-aryl-substituted amines and amino acids.
The reaction is typically performed without a catalyst and is tolerant of air and moisture. nih.gov It involves the condensation of the amine and carbonyl to form an iminium ion, which then reacts with the boronic acid. organic-chemistry.org The use of polar protic solvents like hexafluoroisopropanol (HFIP) can accelerate the reaction and improve yields, particularly in the synthesis of α-amino acids from glyoxylic acid. wikipedia.org
Substrate Scope and Stereoselectivity
The Petasis reaction exhibits a broad substrate scope. A wide variety of aryl and vinyl boronic acids, including those with electron-donating or electron-withdrawing substituents, are well-tolerated. wikipedia.orgnih.gov The amine component can range from primary and secondary amines to anilines and hydrazines. organic-chemistry.org The carbonyl component is often an aldehyde or a ketone, with α-hydroxy aldehydes and glyoxylic acid being particularly useful for synthesizing amino alcohols and α-amino acids, respectively. wikipedia.orgorganic-chemistry.org
Stereoselectivity in the Petasis reaction can be achieved through several strategies:
Chiral Amines: Using a chiral amine as a starting material can induce high diastereoselectivity. The chirality of the amine strongly influences the stereochemical outcome of the product. wikipedia.org
Chiral α-Hydroxy Aldehydes: When enantiomerically pure α-hydroxy aldehydes are used, the reaction can proceed with high diastereoselectivity, often yielding the anti-amino alcohol product exclusively. wikipedia.org This is attributed to the formation of a chiral boronate intermediate that directs the intramolecular transfer of the aryl group. wikipedia.org
Chiral Catalysts: Asymmetric versions of the Petasis reaction have been developed using chiral catalysts. Chiral biphenols, such as BINOL, and thiourea-based catalysts can promote the enantioselective formation of products. nih.govmdpi.com
Table 2: Substrate Scope in the Petasis Reaction
| Boronic Acid | Amine | Carbonyl Compound | Product Type |
|---|---|---|---|
| Aryl, Vinyl | Secondary Amines | Paraformaldehyde | Allyl/Benzyl Amines nih.gov |
| Aryl, Heteroaryl | Primary/Secondary Amines | Glyoxylic Acid | α-Amino Acids wikipedia.orgorganic-chemistry.org |
| Aryl, Vinyl | Primary/Secondary Amines | α-Hydroxy Aldehydes | β-Amino Alcohols wikipedia.org |
Mechanistic Pathways of the Petasis Reaction
The mechanism of the Petasis reaction is understood to proceed through a series of equilibrium steps. organic-chemistry.org While not definitively proven in all cases, the generally accepted pathway involves the following key stages:
Iminium Ion Formation: The amine and carbonyl compound condense to form a carbinolamine intermediate, which then dehydrates to generate an electrophilic iminium ion (or an imine from a primary amine). mdpi.com
Boronate Complex Formation: The boronic acid reacts with the carbinolamine intermediate or the hydroxyl group of an α-hydroxy aldehyde. This forms a key boronate complex. nih.gov This complex formation is believed to be crucial for activating the boronic acid.
Nucleophilic Transfer: The organic group (e.g., the 3-methyl-4-(ethoxycarbonyl)phenyl group) on the boron atom is transferred as a nucleophile to the electrophilic carbon of the iminium ion. This transfer is thought to occur intramolecularly from the boronate complex, which explains the high stereoselectivity observed in certain cases. wikipedia.orgmdpi.com
Irreversibility: The final C-C bond-forming step is irreversible, which drives the reaction to completion and contributes to its high efficiency compared to the classic Mannich reaction, where the final step is often reversible. organic-chemistry.org
Mechanistic studies, including DFT analysis and NMR spectroscopy, have provided support for the involvement of a boronate intermediate that facilitates the nucleophilic addition. nih.gov
Electrophilic and Nucleophilic Reactions of this compound
Beyond its role in cross-coupling, this compound can undergo reactions at the carbon-boron bond, which can be cleaved through either electrophilic or nucleophilic pathways.
Ipso-Hydroxylation and Phenol Formation
Ipso-hydroxylation is a reaction that replaces the boronic acid functional group directly with a hydroxyl group, providing a straightforward method for synthesizing phenols. This transformation involves the oxidation of the C–B bond. nih.gov A variety of oxidizing agents can effect this conversion under mild conditions.
Common methods for the ipso-hydroxylation of arylboronic acids include:
Hydrogen Peroxide (H₂O₂): Aqueous hydrogen peroxide is a widely used, effective oxidant for this transformation. nih.gov
Oxone®: This stable potassium monopersulfate salt is an efficient oxidant for converting both electron-rich and electron-poor arylboronic acids to phenols. nih.gov
Sodium Perborate (SPB): A catalyst-free method using sodium perborate in water or even under solvent-free conditions provides a green and rapid route to phenols. nih.govrsc.org
The reaction is believed to proceed via nucleophilic attack of the oxidant (e.g., a hydroperoxide anion) on the boron atom, forming a boronate intermediate. This is followed by rearrangement, where the aryl group migrates from the boron to the oxygen atom, ultimately leading to the phenol after hydrolysis. scispace.com
Table 3: Conditions for Ipso-Hydroxylation of Arylboronic Acids
| Oxidant | Solvent | Key Features |
|---|---|---|
| H₂O₂ (30%) | Various | Standard, effective method. nih.gov |
| Oxone® (KHSO₅) | Acetone/Water | Fast reaction, requires temperature control. nih.gov |
Conjugate Addition Reactions
Arylboronic acids, including this compound, can act as a source of aryl nucleophiles in rhodium- or palladium-catalyzed 1,4-conjugate addition reactions (Michael additions). organic-chemistry.org This reaction allows for the formation of a C-C bond at the β-position of α,β-unsaturated carbonyl compounds such as enones, enoates, and enals. libretexts.org
The reaction is typically catalyzed by a transition metal complex, often a cationic rhodium(I) species complexed with a chiral diphosphine ligand like BINAP for asymmetric variants. organic-chemistry.org The catalytic cycle is thought to involve:
Transmetalation of the aryl group from the boronic acid to the rhodium center.
Insertion of the activated alkene of the α,β-unsaturated carbonyl compound into the rhodium-aryl bond.
Protonolysis or hydrolysis to release the β-arylated carbonyl product and regenerate the active catalyst.
This method provides a powerful tool for synthesizing β-aryl ketones, esters, and aldehydes, which are valuable intermediates in organic synthesis. organic-chemistry.org
Table 4: Catalysts for Conjugate Addition of Arylboronic Acids
| Metal Catalyst | Ligand | Substrate Type |
|---|---|---|
| Rhodium(I) complexes | (S)-BINAP | α,β-Unsaturated Ketones, Esters, Amides organic-chemistry.org |
| Palladium(II) complexes | 2,2'-bipyridine | α,β-Unsaturated Aldehydes, Esters, Amides organic-chemistry.org |
Other Electrophilic Transformations at Boron Center
While this compound is extensively utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, the carbon-boron bond in this and other arylboronic acids can also participate in a variety of other transformations involving electrophiles. These reactions expand the synthetic utility of the boronic acid functional group beyond the formation of carbon-carbon bonds, enabling the introduction of heteroatoms and other functionalities at the ipso-carbon position. Although specific examples detailing the reactivity of this compound in these particular transformations are not prevalent in readily accessible literature, the general principles governing the reactivity of arylboronic acids are well-established and applicable.
Key electrophilic transformations for arylboronic acids include ipso-hydroxylation and electrophilic halogenation, which proceed through the interaction of an electrophile with the carbon atom bearing the boronic acid moiety.
Ipso-Hydroxylation
The direct replacement of a boronic acid group with a hydroxyl group, known as ipso-hydroxylation, is a powerful method for the synthesis of phenols. This transformation is typically achieved by treating the arylboronic acid with an oxidizing agent. A common and effective oxidant for this purpose is hydrogen peroxide (H₂O₂), often under basic conditions. nih.govnih.gov Other reagents capable of effecting this transformation include N-oxides and hypervalent iodine reagents. nih.govacs.org
The generally accepted mechanism involves the formation of a tetracoordinate boronate species by the addition of the oxidant to the boron atom. This is followed by a rearrangement where the aryl group migrates from the boron to the oxygen atom, leading to the cleavage of the C–B bond and subsequent hydrolysis to yield the phenol. nih.govresearchgate.net For this compound, this reaction would provide a direct route to Ethyl 2-hydroxy-5-methylbenzoate.
The electronic nature of the substituents on the aromatic ring can influence the rate of this transformation. The presence of both a weakly electron-donating methyl group and an electron-withdrawing ethoxycarbonyl group on the phenyl ring of the target compound presents a mixed electronic profile, but the reaction is generally tolerant of a wide range of functional groups. nih.govacs.org
Electrophilic Halogenation
Arylboronic acids are versatile precursors for the synthesis of aryl halides via ipso-halogenation. This transformation is particularly significant for the introduction of fluorine, including the radionuclide ¹⁸F for applications in positron emission tomography (PET). nih.govnih.gov
The copper-mediated radiofluorination of arylboronic acids has emerged as a critical method for the synthesis of PET radiotracers. nih.govnih.govacs.org This process involves the reaction of the boronic acid precursor with a fluoride source, such as K¹⁸F, in the presence of a copper catalyst. The method is valued for its high functional group tolerance, accommodating electron-donating, electron-neutral, and electron-withdrawing substituents. nih.gov
Another approach involves the use of electrophilic fluorinating reagents like acetyl hypofluorite (AcOF). organic-chemistry.org The mechanism is believed to involve the complexation of the reagent with the boron atom, which facilitates the electrophilic attack of fluorine at the ipso-carbon, leading to the displacement of the boronic acid group. The regiochemical outcome can be influenced by the electronic properties of the ring substituents. For arylboronic acids with electron-withdrawing groups, substitution ipso to the boron moiety is often favored. organic-chemistry.org
Applications of 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid As a Building Block in Complex Molecular Synthesis
Construction of Substituted Biphenyls and Polyaromatic Systems
No specific studies detailing the use of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid in Suzuki-Miyaura coupling or other cross-coupling reactions for the synthesis of substituted biphenyls or polyaromatic systems were found in the searched literature.
Synthesis of Heterocyclic Compounds (e.g., Dihydropyrimidinones)
There is no available research demonstrating the application of this compound as either a reactant or a catalyst in the synthesis of dihydropyrimidinones, such as in the Biginelli reaction, or in the construction of other heterocyclic frameworks.
Integration into Peptides and Bioconjugates
Specific examples or methodologies for the integration of this compound into peptides or its use in bioconjugation could not be identified in the current body of scientific literature.
Precursor for Advanced Organic Materials and Functional Molecules
The role of this compound as a direct precursor for advanced organic materials, such as polymers, or other functional molecules has not been described in the reviewed sources.
Derivatization for Enhanced Reactivity and Selectivity in Target Synthesis
Information regarding the derivatization of this compound, for instance, its conversion to a boronate ester to enhance reactivity or selectivity in subsequent synthetic steps, is not available in published research.
Catalytic Roles and Mechanisms of Boronic Acids, Relevant to 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid
Boronic Acid Catalysis (BAC): General Principles and Activation Modes
Boronic Acid Catalysis (BAC) leverages the ability of the boron atom to act as a Lewis acid and to form reversible covalent bonds, particularly with hydroxyl-containing functional groups. rsc.orgresearchgate.netresearchgate.net This interaction provides a platform for either electrophilic or nucleophilic activation of substrates under mild conditions, offering an atom-economical alternative to traditional methods that often require stoichiometric activators. rsc.orgresearchgate.netualberta.ca
The fundamental catalytic activity of boronic acids stems from the Lewis acidic nature of the trivalent boron atom, which possesses a vacant p-orbital. researchgate.netru.nlnih.gov This electron deficiency allows boronic acids to accept a pair of electrons from a Lewis base, such as the oxygen atom in a carbonyl or hydroxyl group. researchgate.netrsc.org This interaction activates the substrate, making it more susceptible to nucleophilic attack. researchgate.net
Electron-deficient arylboronic acids, for instance, are effective in activating alcohol substrates by polarizing the C–O bond. ualberta.ca The Lewis acidity, and therefore the catalytic activity, of a specific boronic acid like 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid would be influenced by the electronic effects of its substituents. The ethoxycarbonyl group at the para-position is electron-withdrawing, which would enhance the Lewis acidity of the boron center, potentially increasing its catalytic efficacy. Conversely, the methyl group at the meta-position is weakly electron-donating, which might slightly counteract this effect.
This electrophilic activation has been applied to various substrates:
Carbonyl Compounds : Boronic acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates additions and cycloaddition reactions. researchgate.net
Carboxylic Acids : They can form adducts with carboxylic acids, activating the carboxylate group for transformations like amidation. rsc.orgresearchgate.netrsc.org
Alcohols : Activation of alcohols can lead to the formation of carbocation intermediates, which can then participate in reactions such as Friedel–Crafts alkylations. rsc.orgresearchgate.net
A key feature of boronic acid catalysis is the formation of reversible covalent bonds with hydroxyl and carboxylic acid groups. rsc.orgresearchgate.netualberta.ca This interaction is crucial for the activation of these functional groups, which are prevalent in numerous organic molecules. ualberta.canih.gov
Activation of Hydroxyl Groups : Boronic acids react with alcohols and diols to form boronate esters. nih.govresearchgate.netnih.gov This process can activate the hydroxyl group for substitution reactions or, in the case of diols, can increase the nucleophilicity of the substrate. rsc.orgresearchgate.net The formation of these covalent adducts bypasses the need for wasteful stoichiometric activating agents like halides or sulfonates. rsc.orgualberta.ca This reversible covalent chemistry is a cornerstone of boronic acid applications in both catalysis and chemical biology. nih.gov
Activation of Carboxylic Acids : Carboxylic acids can react with boronic acids to form monoacyl or diacyl boronate species. rsc.org These intermediates act as mixed anhydrides, activating the carboxylic acid toward nucleophilic attack. nih.govrsc.org This activation mode is central to boronic acid-catalyzed amidation and esterification reactions. rsc.orgnih.govnih.gov The reaction proceeds through the formation of an acyloxyboronic acid intermediate, which is then attacked by an amine or alcohol. rsc.org The removal of water is often necessary to drive the equilibrium towards the product. rsc.org
| Activation Mode | Substrate | Intermediate | Resulting Transformation |
| Lewis Acid Activation | Alcohols, Carbonyls | Lewis acid-base adduct | Friedel-Crafts alkylation, Nucleophilic addition |
| Covalent Activation | Carboxylic Acids | Acyloxyboronic acid | Amidation, Esterification |
| Covalent Activation | Diols, Saccharides | Tetrahedral boronate adduct | Nucleophilic substitution |
While boronic acids are primarily considered Lewis acids, they can also function as Brønsted acid catalysts, either directly or indirectly. researchgate.netnih.gov Mechanistic studies have revealed that in some reactions, the catalytic activity previously attributed to Lewis acidity might actually involve Brønsted acidity or dual hydrogen-bond donation. researchgate.netnih.gov
A boronic acid can interact with a molecule like an alcohol to form a boronate ester. In certain solvent systems, such as with hexafluoroisopropanol, this covalent assembly can generate a strong Brønsted acid in situ. researchgate.net This newly formed acid is then the true catalytic species. researchgate.netnih.gov Additionally, boronic acids can complex with di- or tetracarboxylic acids, and with the assistance of a Brønsted base, catalyze intramolecular dehydrative condensation. acs.org Some boronic acid-catalyzed dehydrative reactions are believed to proceed through the in-situ generation of a Brønsted acid by complexation of the boronic acid with a co-catalyst like oxalic acid. nih.gov This Brønsted acid then catalyzes the dehydration of an alcohol to form a carbocation intermediate. nih.gov
Specific Catalytic Transformations Promoted by Boronic Acids
The activation modes described above enable boronic acids to catalyze a variety of important chemical transformations. The relevance of this compound to these reactions lies in its potential to act as a catalyst, with its specific electronic and steric properties influencing reaction rates and yields.
Dehydration Reactions
Boronic acids are effective catalysts for dehydration reactions, which involve the removal of a water molecule to form a new bond. nih.govbath.ac.uk These reactions are highly atom-economical, with water being the only byproduct. bath.ac.uk
Common dehydration reactions catalyzed by boronic acids include:
Amide and Ester Synthesis : The direct condensation of carboxylic acids with amines or alcohols is a prime example. nih.govnih.gov The boronic acid activates the carboxylic acid, facilitating nucleophilic attack and subsequent dehydration. rsc.orgnih.gov
Friedel-Crafts Alkylation : Boronic acids can catalyze the dehydrative alkylation of arenes using benzylic or allylic alcohols as electrophiles. bath.ac.uk
Formation of Imines and Acetals : These reactions involve the acid-catalyzed dehydration of intermediates formed from carbonyl compounds and amines or alcohols, respectively. rsc.org
| Reaction Type | Substrates | Catalyst Role | Product |
| Amidation | Carboxylic Acid, Amine | Activates carboxylic acid | Amide |
| Esterification | Carboxylic Acid, Alcohol | Activates carboxylic acid | Ester |
| C-Alkylation | Benzylic Alcohol, 1,3-Diketone | Activates alcohol as electrophile | C-C bond |
| Allylation | Benzylic Alcohol, Allylsilane | Activates alcohol as electrophile | C-C bond |
Carbonyl Condensation Reactions
Carbonyl condensation reactions are fundamental C-C bond-forming processes in organic synthesis. fiveable.me Boronic acids, including boric acid itself, can catalyze these reactions, such as the aldol condensation. google.comacs.org The reaction typically involves the formation of an enolate or enol intermediate which then attacks another carbonyl molecule. fiveable.me
In this context, the boronic acid can act as a Lewis acid to activate the electrophilic carbonyl partner. nih.gov For example, boronic acids have been shown to be effective catalysts for Biginelli and Hantzsch reactions, which are multicomponent reactions involving carbonyl condensations. nih.gov They have also been used in tandem reactions, where an aldol condensation to form an α,β-unsaturated ketone is followed by a boronic acid addition reaction. nih.gov
Acylation and Alkylation Processes
Boronic acids have demonstrated significant utility as catalysts in acylation and alkylation reactions. Their effectiveness stems from their ability to act as dehydrative condensation agents, activating carboxylic acids and alcohols. nih.govrsc.org
In acylation reactions, such as esterification and amidation, the generally accepted mechanism involves the boronic acid reacting with a carboxylic acid. nih.gov This reaction forms a key intermediate, an acyloxyboronic acid (often referred to as a mixed anhydride). nih.gov This intermediate is more susceptible to nucleophilic attack by an alcohol or amine than the original carboxylic acid, thus facilitating the formation of the corresponding ester or amide. nih.gov This catalytic approach avoids the need for stoichiometric activating agents and often proceeds under mild conditions. rsc.org
For alkylation reactions, arylboronic acids can catalyze the dehydrative C-alkylation of nucleophiles like 1,3-dicarbonyl compounds using benzylic alcohols as electrophiles. researchgate.netacs.org The mechanism is thought to involve the in-situ formation of a strong Brønsted acid through the condensation of the boronic acid with a co-catalyst, such as oxalic acid. nih.govacs.org This Brønsted acid then promotes the dehydration of the alcohol to generate a carbocation intermediate. nih.gov The carbocation is subsequently trapped by the nucleophile to form a new carbon-carbon bond, with water as the only byproduct. researchgate.netacs.org
| Process | Role of Boronic Acid | Key Intermediate | Typical Substrates |
|---|---|---|---|
| Acylation (Esterification/Amidation) | Lewis acid catalyst; activates carboxylic acid | Acyloxyboronic acid (mixed anhydride) | Carboxylic acids, Alcohols, Amines |
| Dehydrative Alkylation | Forms a potent Brønsted acid with a co-catalyst | Carbocation | Benzylic alcohols, 1,3-Dicarbonyl compounds, Allyl silanes |
Cycloaddition Reactions
Arylboronic acids are effective catalysts for various cycloaddition reactions, including the Diels-Alder reaction. nih.govresearchgate.net Their catalytic activity is attributed to the electrophilic activation of unsaturated carboxylic acids through the formation of a covalent adduct. researchgate.netnih.gov
In the context of a Diels-Alder reaction involving an unsaturated carboxylic acid as the dienophile, the boronic acid catalyst is believed to lower the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.net This activation occurs via the formation of a monoacylated hemiboronic ester intermediate. researchgate.net By increasing the electrophilicity of the dienophile, the boronic acid accelerates the rate of the [4+2] cycloaddition with a diene, often under mild conditions. researchgate.netscispace.com This strategy is particularly useful for reactions with acrylic acids, which are typically sluggish dienophiles. researchgate.net Certain ortho-substituted arylboronic acids have also been shown to catalyze the Huisgen cycloaddition of azides with terminal alkynes that are attached to a carboxylic acid group. nih.gov
| Reaction Type | Mode of Activation | Substrate Activated | Effect |
|---|---|---|---|
| Diels-Alder | Lewis acid activation via covalent adduct | Unsaturated carboxylic acid (dienophile) | LUMO-lowering, rate acceleration |
| Huisgen Cycloaddition (Azide-Alkyne) | Electrophilic activation | Alkyne attached to a carboxylic acid | Reaction acceleration, high regioselectivity |
Hybrid Catalytic Systems Involving Boronic Acids and Transition Metals
While boronic acids can act as catalysts in their own right, they are most famously utilized as reagents in hybrid catalytic systems with transition metals. The premier example is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. rsc.org In these systems, the transition metal complex is the true catalyst, while the boronic acid serves as an organometallic reagent that transfers its organic substituent. rsc.orgcuny.edu
The catalytic cycle of the Suzuki-Miyaura reaction illustrates this synergistic relationship. A key step in the cycle is transmetalation, where the organic group (in this case, the 3-methyl-4-(ethoxycarbonyl)phenyl group) is transferred from the boron atom of the boronic acid to the transition metal center (e.g., Palladium(II)). rsc.org This step generates an organopalladium intermediate which, after reductive elimination, forms the new carbon-carbon bond of the desired product and regenerates the active Palladium(0) catalyst. ucla.edu
Advanced Spectroscopic and Structural Characterization of 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, offering information on the chemical environment of each atom, their connectivity, and spatial relationships.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for structural verification. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei. For this compound, the aromatic ring exhibits a specific substitution pattern that gives rise to a predictable set of signals.
While specific experimental data for this exact compound is not widely published, expected chemical shifts can be reliably predicted based on data from structurally similar compounds, such as p-ethoxycarbonylphenylboronic acid rsc.org and 4-(methoxycarbonyl)phenylboronic acid. chemicalbook.comnih.gov The presence of the electron-withdrawing ethoxycarbonyl group and the electron-donating methyl group influences the electronic distribution in the phenyl ring, leading to characteristic shifts for the aromatic protons and carbons.
Expected ¹H NMR Chemical Shifts: The aromatic region would typically display signals for three protons. The proton ortho to the boronic acid group and meta to the methyl group is expected to appear at a distinct chemical shift from the other two aromatic protons. The ethyl group of the ester will show a characteristic quartet and triplet pattern, while the methyl group on the ring will appear as a singlet.
Expected ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the ester appears significantly downfield. The carbon atom attached to the boron (ipso-carbon) has a characteristic chemical shift, and its signal can be influenced by the quadrupolar boron nucleus. nih.gov
Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Ar-H (H2/H6) | 7.8 - 8.0 | 130.0 - 135.0 | Protons and carbons ortho to the electron-withdrawing boronic acid and ethoxycarbonyl groups are deshielded. |
| Ar-H (H5) | 7.7 - 7.9 | 128.0 - 130.0 | Proton and carbon influenced by both the methyl and boronic acid groups. |
| Ar-C-B | - | 130.0 - 135.0 | Ipso-carbon attached to boron; chemical shift can vary. |
| Ar-C-CH₃ | - | 138.0 - 142.0 | Carbon attached to the methyl group. |
| Ar-C-COOEt | - | 130.0 - 133.0 | Carbon attached to the ester group. |
| -CO- | - | 165.0 - 167.0 | Carbonyl carbon, highly deshielded. |
| -OCH₂CH₃ | 4.2 - 4.4 (quartet) | 60.0 - 62.0 | Methylene (B1212753) protons are adjacent to the electron-withdrawing oxygen atom. |
| -OCH₂CH₃ | 1.2 - 1.4 (triplet) | 14.0 - 15.0 | Terminal methyl group of the ethyl ester. |
| Ar-CH₃ | 2.4 - 2.6 (singlet) | 20.0 - 22.0 | Methyl group attached to the aromatic ring. |
| B(OH)₂ | 8.0 - 8.3 (broad singlet) | - | Acidic protons of the boronic acid group, often exchangeable. |
Boron-11 (¹¹B) NMR spectroscopy is a specialized technique used to directly probe the environment of the boron atom. nsf.gov For arylboronic acids like this compound, the boron atom is typically sp²-hybridized and tricoordinate. This environment gives rise to a characteristic chemical shift in the ¹¹B NMR spectrum, generally observed in the range of +27 to +33 ppm relative to a BF₃·OEt₂ standard. sdsu.eduacs.org
The chemical shift and line shape can provide valuable information:
Coordination State: A significant upfield shift (to ~3-10 ppm) indicates a change from a trigonal planar (sp²) to a tetrahedral (sp³) geometry, which occurs upon the formation of a boronate ester or coordination with a Lewis base. nsf.govmanchester.ac.uk
Purity: The presence of a sharp signal around 19 ppm can indicate the presence of boric acid as an impurity, while broader signals around 22 ppm may suggest the formation of the corresponding trimeric anhydride (B1165640) (boroxine). acs.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern of the aromatic ring. science.gov
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. uvic.casdsu.edu For this compound, COSY would show correlations between the neighboring aromatic protons, helping to confirm their relative positions on the ring. It would also show a clear correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). youtube.comcolumbia.edu It is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, the aromatic proton signals would be correlated to their respective aromatic carbon signals, and the ethyl group protons would be linked to their corresponding carbon signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this molecule would include:
Correlation from the ring methyl protons to the adjacent aromatic carbons (C2, C3, C4).
Correlation from the methylene (-CH₂-) protons of the ethyl group to the carbonyl carbon of the ester.
Mass Spectrometry for Molecular Mass and Fragment Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. The precise mass measurement distinguishes the target compound from other molecules with the same nominal mass.
Interactive Table 2: Calculated Exact Mass for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃BO₄ |
| Monoisotopic Mass | 208.09069 u |
| Most Abundant Isotope | ¹²C₁₀¹H₁₃¹¹B¹⁶O₄ |
The fragmentation pattern observed in the mass spectrum provides structural information. libretexts.orglibretexts.org For phenylboronic acids, common fragmentation pathways include the neutral loss of water (H₂O) and characteristic cleavages of the substituent groups. For this compound, expected fragment ions could arise from:
Alpha Cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the formation of an acylium ion. youtube.com
Loss of Ethoxy Group: Fragmentation involving the loss of the -OCH₂CH₃ radical.
Loss of Ethene: A McLafferty-type rearrangement could lead to the loss of C₂H₄ from the ester group.
Ring Fragmentation: At higher energies, the aromatic ring itself can fragment. nih.gov
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of target analytes in complex matrices. nih.gov This method is particularly useful for detecting and quantifying boronic acids, which can be challenging due to their polarity and potential for complexation. researchgate.netscirp.org
The LC system separates the components of a mixture, after which the mass spectrometer performs detection and quantification. scirp.org A common mode of operation is Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., the molecular ion of the boronic acid) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering process significantly reduces background noise and enhances sensitivity, allowing for quantification at very low levels (ppm or ppb). sciex.com
To improve sensitivity, especially in electrospray ionization (ESI) mode, derivatization methods are often employed. Boronic acids can be converted into derivatives that are more readily ionized, leading to lower detection limits. acs.orgacs.org This is critical in applications such as impurity profiling in pharmaceutical development, where trace levels of boronic acid intermediates must be accurately quantified. scirp.orgacs.org
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for gaining insights into the conformational characteristics of molecules like this compound. covalentmetrology.comthermofisher.com The vibrational modes of this compound are determined by the collective motions of its atoms, with specific bonds and functional groups giving rise to characteristic absorption (FTIR) or scattering (Raman) peaks. nih.gov By analyzing the spectra of related phenylboronic acid derivatives, a detailed assignment of the expected vibrational frequencies for the title compound can be established. researchgate.netcdnsciencepub.comnih.gov
The spectrum of this compound is expected to be dominated by vibrations originating from the substituted benzene (B151609) ring, the boronic acid group [-B(OH)₂], the ester group (-COOEt), and the methyl group (-CH₃).
Key vibrational modes for the boronic acid moiety include the O-H stretching, B-O stretching, B-O-H bending, and B-C stretching vibrations. The O-H stretching vibrations typically appear as a broad band in the FTIR spectrum in the region of 3200-3400 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. cdnsciencepub.com The B-O symmetric stretching vibration is often observed as a weak absorption in the infrared spectrum but can be a strong, polarized line in the Raman spectrum, generally found in the 850-1100 cm⁻¹ range. cdnsciencepub.com The B-C stretching vibration, crucial for confirming the bond between the phenyl ring and the boron atom, is typically assigned to a band in the 1080-1190 cm⁻¹ region. researchgate.netcdnsciencepub.com
The ethoxycarbonyl group introduces several distinct vibrational signatures. The most prominent is the C=O stretching vibration of the ester, which gives rise to a very strong band in the FTIR spectrum, typically between 1700 and 1730 cm⁻¹. The C-O stretching vibrations of the ester linkage are expected to produce strong bands in the 1100-1300 cm⁻¹ region.
Vibrations associated with the substituted phenyl ring include C-H stretching, C=C stretching, and in-plane and out-of-plane C-H bending modes. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching modes of the benzene ring are expected in the 1400-1620 cm⁻¹ range. researchgate.net The presence of substituents (methyl, boronic acid, and ethoxycarbonyl groups) influences the exact position and intensity of these ring vibrations. The methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending modes.
FTIR and Raman spectroscopy are complementary techniques. thermofisher.com While the C=O and O-H stretches are strong in the FTIR spectrum, vibrations of the aromatic ring and the B-C bond can often be more clearly observed in the Raman spectrum. covalentmetrology.com Analysis of both provides a more complete vibrational profile of the molecule.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Technique |
| O-H Stretch | Boronic Acid [-B(OH)₂] | 3200 - 3400 (broad) | FTIR |
| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 | FTIR, Raman |
| Aliphatic C-H Stretch | Methyl [-CH₃], Ethyl [-CH₂CH₃] | 2850 - 3000 | FTIR, Raman |
| C=O Stretch | Ester [-C(=O)O-] | 1700 - 1730 (strong) | FTIR |
| C=C Stretch | Phenyl Ring | 1400 - 1620 | FTIR, Raman |
| B-O-H In-plane Bend | Boronic Acid [-B(OH)₂] | 1150 - 1200 | FTIR |
| C-O Stretch | Ester [-C(=O)O-] | 1100 - 1300 (strong) | FTIR |
| B-C Stretch | Phenyl-Boron | 1080 - 1190 | Raman, FTIR |
| B-O Stretch | Boronic Acid [-B(OH)₂] | 850 - 1100 | Raman, FTIR |
| Out-of-plane C-H Bend | Phenyl Ring | 700 - 900 | FTIR |
Table 1: Predicted characteristic vibrational frequencies for this compound based on data from related compounds. researchgate.netcdnsciencepub.comnih.govkashanu.ac.ir
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information on the electronic transitions and photophysical properties of this compound. The electronic spectrum is primarily dictated by the π-conjugated system of the substituted benzene ring.
The UV-Vis absorption spectrum of phenylboronic acid derivatives typically exhibits characteristic bands in the ultraviolet region, arising from π → π* transitions within the aromatic ring. core.ac.uk For phenylboronic acid itself, absorption maxima are observed around 260-270 nm. core.ac.uk The introduction of substituents on the phenyl ring, such as the methyl and ethoxycarbonyl groups in the title compound, is expected to modulate the electronic structure and thus shift the absorption bands. The ethoxycarbonyl group, being an electron-withdrawing group, and the methyl group, an electron-donating group, will influence the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The absorption spectrum of this compound is therefore predicted to show a primary absorption band in the 250-300 nm range. nih.govresearchgate.net The solvent environment can also influence the position of these bands; polar solvents may cause shifts in the absorption maxima compared to nonpolar solvents. nih.gov
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many phenylboronic acid derivatives are known to be fluorescent. core.ac.ukresearchgate.net The fluorescence emission spectrum is typically red-shifted with respect to the absorption spectrum (Stokes shift). For instance, phenylboronic acid excited at 260 nm shows a distinct fluorescence emission. core.ac.uk The fluorescence properties, including the quantum yield and emission wavelength, are highly sensitive to the molecular structure and the local environment. researchgate.net The pH of the solution can significantly alter the fluorescence intensity, which is related to the acid-base equilibrium of the boronic acid group. core.ac.uknih.gov Furthermore, the interaction of the boronic acid moiety with diols, such as sugars, is known to cause quenching of fluorescence, a principle that is widely used in the development of fluorescent sensors. core.ac.uk It is anticipated that this compound will exhibit fluorescence upon excitation at its absorption maximum, with properties that are dependent on solvent, pH, and potential interactions with analytes.
| Compound | Solvent | λ_max (Absorption) (nm) | λ_max (Emission) (nm) |
| Phenylboronic acid | Aqueous Buffer | ~266 | ~290-310 |
| 3-Fluorophenylboronic acid | Ethanol | ~270 | Not Reported |
| 4-Methoxyphenylboronic acid | Not Specified | ~230, ~280 | Not Reported |
| Boronic acid-modified polymer dots | Aqueous Solution | ~350-480 | ~450-550 |
Table 2: Comparative UV-Vis absorption and fluorescence emission maxima for phenylboronic acid and related derivatives. nih.govcore.ac.ukresearchgate.netresearchgate.net
X-Ray Diffraction for Solid-State Structure and Intermolecular Interactions
X-ray diffraction (XRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and the nature of intermolecular interactions. While the specific crystal structure for this compound is not detailed in the provided search results, a comprehensive understanding of its likely solid-state architecture can be inferred from high-resolution XRD studies of closely related analogues, particularly 4-(methoxycarbonyl)phenylboronic acid and 4-carboxyphenylboronic acid. researchgate.netnih.gov
These analogues reveal that the molecule is nearly planar, with only a slight rotation of the substituent group (methoxycarbonyl or carboxyl) out of the plane of the benzene ring. nih.gov For 4-(methoxycarbonyl)phenylboronic acid, this torsion angle is reported to be approximately 7.7°. nih.gov A similar planarity is expected for this compound. The geometry around the boron atom is trigonal planar, with the O-B-O bond angle being very close to the ideal 120°. nih.gov
A dominant feature in the crystal packing of phenylboronic acids is extensive hydrogen bonding involving the boronic acid [-B(OH)₂] groups. researchgate.netnih.gov Typically, molecules form centrosymmetric dimers through pairs of O-H···O hydrogen bonds between the hydroxyl groups of two boronic acid moieties. nih.gov These dimers then serve as building blocks for larger supramolecular assemblies. In the case of 4-(methoxycarbonyl)phenylboronic acid, these dimers are further linked into undulating sheets by a second type of O-H···O hydrogen bond, where one of the remaining boronic acid OH groups donates a hydrogen to the carbonyl oxygen atom of the ester group on an adjacent dimer. nih.govresearchgate.net
In addition to strong hydrogen bonds, weaker intermolecular interactions play a crucial role in consolidating the three-dimensional structure. These include C-H···O and C-H···π interactions. nih.gov Furthermore, offset face-to-face π-π stacking interactions between the aromatic rings of adjacent sheets are commonly observed, with inter-centroid distances typically in the range of 3.7-3.8 Å. nih.gov The presence of the additional methyl group in this compound may introduce subtle modifications to this packing arrangement but the fundamental motifs of hydrogen-bonded dimers and π-stacked sheets are expected to be preserved.
| Parameter | 4-(methoxycarbonyl)phenylboronic acid | 4-carboxyphenylboronic acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| O-B-O Bond Angle | 118.16 (9)° | 118.1 - 122.5° |
| Substituent-Ring Torsion Angle | 7.70 (6)° | 13.8 - 26.4° |
| Primary H-Bonding Motif | O-H···O (Boronic acid dimers) | O-H···O (Boronic acid & Carboxylic acid) |
| Secondary H-Bonding Motif | O-H···O (Boronic acid to Carbonyl) | Dimer and sheet formation |
| π-π Stacking Distance | ~3.78 Å | Not specified |
Table 3: Selected crystallographic data for compounds analogous to this compound. researchgate.netnih.gov
Computational and Theoretical Investigations on 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic characteristics of molecules, providing a fundamental understanding of their stability and reactivity.
Optimization of Ground State Conformations
The first step in most computational studies is to determine the molecule's most stable three-dimensional shape, known as the ground state conformation. This is achieved by optimizing the molecular geometry to find the lowest energy arrangement of its atoms. For 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid, this process involves calculating bond lengths, bond angles, and dihedral angles.
Studies on structurally similar compounds, such as 4-(methoxycarbonyl)phenylboronic acid, reveal that the molecule is nearly planar. nih.govresearchgate.net However, the functional groups—boronic acid and methoxycarbonyl—are typically rotated slightly out of the plane of the benzene (B151609) ring. nih.govresearchgate.net For this compound, DFT calculations would be expected to show a similar trend. The ethoxycarbonyl and boronic acid groups would likely exhibit a slight dihedral twist relative to the phenyl ring to minimize steric repulsion while maintaining electronic conjugation. The O–B–O bond angle in the boronic acid group is typically close to the ideal 120° for sp² hybridization. researchgate.net
Table 1: Predicted Structural Parameters for this compound based on DFT Optimization Note: These are representative values based on DFT studies of similar molecules.
| Parameter | Predicted Value | Description |
|---|---|---|
| C-B Bond Length | ~1.55 Å | The length of the bond connecting the phenyl ring to the boron atom. |
| O-B-O Bond Angle | ~118-122° | The angle within the boronic acid functional group. nih.gov |
| Dihedral Angle (Ring-Boronic) | 5-15° | The twist of the boronic acid group relative to the plane of the phenyl ring. |
HOMO-LUMO Analysis and Frontier Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov
For this compound, DFT calculations would predict the spatial distribution and energy levels of these orbitals.
HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the ethoxycarbonyl group, which have available lone pairs.
LUMO: The LUMO is anticipated to be centered on the electron-deficient boronic acid group, specifically on the empty p-orbital of the boron atom, making it susceptible to nucleophilic attack.
This distribution is consistent with studies on similar ethoxyphenyl boronic acids, where HOMO orbitals are localized on the phenyl and ethoxy groups, and LUMO orbitals are on the boronic acid group. researchgate.net
Table 2: Representative Frontier Orbital Energies from DFT Calculations Note: Values are hypothetical but representative for this class of compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO | -1.4 eV | Energy of the lowest unoccupied molecular orbital. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. ajchem-a.com The map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich) and blue indicating regions of most positive electrostatic potential (electron-deficient), while green represents neutral potential. youtube.compreprints.org
For this compound, an MEP map would reveal:
Negative Potential (Red/Yellow): These regions would be concentrated around the electronegative oxygen atoms of both the boronic acid's hydroxyl groups and the ethoxycarbonyl group. These sites are the most likely to be attacked by electrophiles.
Positive Potential (Blue): This region would be located around the hydrogen atoms of the boronic acid's hydroxyl groups, making them susceptible to interaction with nucleophiles or bases.
Neutral/Slightly Negative Potential (Green/Orange): The phenyl ring would exhibit a largely neutral or slightly negative potential due to its delocalized π-electron system.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can elucidate complex reaction mechanisms, such as those involved in cross-coupling reactions where boronic acids are key reagents. acs.org
Transition State Analysis for Cross-Coupling Pathways
Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.gov Computational DFT studies are used to investigate the full catalytic cycle of these reactions, which typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Transition state analysis focuses on identifying the highest-energy structure along the reaction coordinate for each elementary step. The geometry and energy of these transition states determine the feasibility and rate of each step. For the Suzuki-Miyaura reaction involving this compound, computational analysis would model:
Oxidative Addition: The initial step where an aryl halide adds to the palladium catalyst.
Transmetalation: The crucial step where the organic group from the boronic acid is transferred to the palladium center. This step is often the rate-determining step and is facilitated by a base. nih.govresearchgate.net Computational models analyze the role of the base in activating the boronic acid to form a more reactive boronate species. researchgate.net
Reductive Elimination: The final step where the new C-C bond is formed, and the cross-coupled product is released, regenerating the palladium catalyst.
Energy Barriers and Reaction Rate Prediction
The energy difference between the reactants and the transition state for a given step is the activation energy barrier. researchgate.net A higher barrier corresponds to a slower reaction rate. DFT calculations provide quantitative estimates of these barriers, allowing for the prediction of reaction kinetics and the identification of the rate-determining step. researchgate.net
Furthermore, computational models can predict the rates of important side reactions. For instance, a DFT-aided algorithm has been developed to predict the rate of protodeboronation, a common degradation pathway for boronic acids in which the C-B bond is cleaved. acs.orgnih.govresearchgate.net This predictive capability allows chemists to optimize reaction conditions to favor the desired cross-coupling pathway over unwanted side reactions.
Table 3: Hypothetical Activation Energy Barriers for a Suzuki-Miyaura Reaction Pathway Note: These values are illustrative for a typical cross-coupling reaction involving an arylboronic acid.
| Reaction Step | Activation Energy (kcal/mol) | Significance |
|---|---|---|
| Oxidative Addition | 10 - 15 | Typically a fast and feasible step. |
| Transmetalation | 15 - 25 | Often has the highest barrier, making it the rate-determining step. nih.gov |
Spectroscopic Property Predictions and Validation
Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be validated against experimental data to confirm molecular structures and understand electronic environments. For substituted phenylboronic acids, Density Functional Theory (DFT) is a commonly employed method for calculating vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). nih.gov
Typically, calculations for geometry optimization and vibrational frequencies are performed using hybrid functionals like B3LYP with Pople-style basis sets such as 6-311++G(d,p). nih.gov The calculated vibrational wavenumbers are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra. nih.gov The assignment of vibrational modes is aided by calculating the Total Energy Distribution (TED). nih.gov
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the standard for predicting ¹H and ¹³C chemical shifts. nih.govresearchgate.net These calculations are usually performed on the DFT-optimized geometry. Comparing the GIAO-calculated shifts with experimentally recorded spectra, often in a solvent like DMSO, serves as a rigorous validation of the computed structure. nih.govresearchgate.net Machine learning models trained on large DFT and experimental datasets are also emerging as a rapid and accurate alternative for predicting NMR chemical shifts. nrel.govd-nb.info
Electronic properties, such as UV-Vis absorption spectra, are investigated using Time-Dependent DFT (TD-DFT). This method provides information on electronic transition energies and oscillator strengths. A computational study on the closely related analogue, 4-(methoxycarbonyl)-phenylboronic acid, determined its energy band gap to be 5.39 eV, offering insight into its electronic transitions. researchgate.netresearchgate.net
To illustrate the validation process, the table below shows a comparison of theoretical and experimental spectroscopic data for the analogous compound 4-methoxyphenylboronic acid. Such comparisons demonstrate the typical accuracy achieved by modern computational methods.
| Spectroscopic Parameter | Predicted Value (DFT/GIAO) | Experimental Value |
|---|---|---|
| ¹H NMR (ppm, Ar-H) | ~7.7 - 6.9 | 7.73, 6.91 |
| ¹³C NMR (ppm, C-B) | ~136 | 136.1 |
| ¹³C NMR (ppm, Ar-C) | ~161 - 113 | 161.4, 136.1, 113.4 |
| IR (cm⁻¹, O-H stretch) | ~3350 | 3348 |
| IR (cm⁻¹, B-O stretch) | ~1355 | 1355 |
Intermolecular Interactions and Complexation Studies
Computational methods are essential for elucidating the non-covalent interactions that govern the supramolecular chemistry of this compound, including its crystal packing and interactions with other molecules.
Hydrogen Bonding Networks
Phenylboronic acids are well-known for forming robust hydrogen-bonded structures. The primary interaction involves the boronic acid moieties, which typically form cyclic dimers through pairs of O-H···O hydrogen bonds. This head-to-head arrangement is a characteristic supramolecular synthon for this class of compounds.
Detailed crystallographic and computational studies on the analogous compound 4-(methoxycarbonyl)phenylboronic acid confirm this behavior. nih.govresearchgate.net In its crystal structure, molecules are linked into inversion dimers by two O-H···O hydrogen bonds between their boronic acid groups. nih.gov Furthermore, the ester functional group plays a crucial role in extending this network. The carbonyl oxygen of the methoxycarbonyl group acts as a hydrogen bond acceptor for one of the boronic acid O-H groups of an adjacent dimer. nih.govresearchgate.net This interaction links the primary dimers into undulating sheets or chains, creating a stable three-dimensional architecture. nih.gov
For this compound, a similar hydrogen-bonding network is expected. The boronic acid groups would form the core dimeric units, and the carbonyl oxygen of the ethoxycarbonyl group would participate as a key hydrogen bond acceptor, facilitating the assembly of higher-order structures. Computational modeling using DFT can be used to calculate the energies of these hydrogen bonds and analyze the geometric parameters of the resulting network. neliti.com
| Donor (D) - H ··· Acceptor (A) | Interaction Type | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| B-O-H ··· O-B | Boronic Acid Dimer Formation | 2.762 | 178.4 |
| B-O-H ··· O=C (Ester) | Dimer-to-Dimer Linkage | 2.753 | 162.2 |
Lewis Acid-Base Adduct Formation
The boron atom in this compound possesses an empty p-orbital, rendering it an electron acceptor, or Lewis acid. This characteristic allows it to form dative coordinate bonds with Lewis bases, which are electron-pair donors such as amines, pyridines, and other nitrogen-containing compounds. researchgate.net
The formation of these Lewis acid-base adducts involves the interaction of the lone pair of the base with the vacant p-orbital of the boron atom, leading to a change in the boron's geometry from trigonal planar (sp²) to tetrahedral (sp³). This interaction is fundamental to the use of boronic acids in sensing and catalysis.
While specific computational studies on adduct formation with this compound are not prominent in the literature, theoretical investigations on related systems provide a clear framework for understanding these interactions. For instance, studies have shown the formation of stable adducts between phenylboroxine (the anhydride (B1165640) of phenylboronic acid) and nitrogen bases like hexamethylenetetramine. Computational modeling, typically using DFT, is employed to:
Optimize the geometry of the resulting adduct.
Calculate the binding energy to determine the stability of the complex.
Analyze the nature of the B-N dative bond through methods like Natural Bond Orbital (NBO) analysis.
Predict changes in spectroscopic signatures (e.g., NMR chemical shifts) upon adduct formation.
The Lewis acidity of the boron center can be modulated by the electronic effects of the substituents on the phenyl ring. researchgate.net The methyl (electron-donating) and ethoxycarbonyl (electron-withdrawing) groups on the target molecule would collectively influence the boron atom's affinity for Lewis bases, a property that can be quantified through computational analysis. semanticscholar.org
| Parameter | Description | Computational Method/Metric |
|---|---|---|
| Adduct Geometry | Determination of bond lengths, angles, and boron coordination change (trigonal to tetrahedral). | DFT Geometry Optimization |
| Interaction Stability | Calculation of the binding energy between the boronic acid and the Lewis base. | ΔE = E(adduct) - [E(boronic acid) + E(base)] |
| Bonding Analysis | Characterization of the B-N dative bond and charge transfer. | Natural Bond Orbital (NBO) Analysis |
| Spectroscopic Shifts | Prediction of changes in NMR, IR, or UV-Vis spectra upon complexation. | GIAO (for NMR), TD-DFT (for UV-Vis) |
Future Perspectives and Emerging Research Directions for 3 Methyl 4 Ethoxycarbonyl Phenylboronic Acid Research
Development of Novel Synthetic Routes and Sustainable Methodologies
While traditional methods for synthesizing arylboronic acids are effective, future research is increasingly directed towards greener and more sustainable alternatives. The development of novel synthetic routes for 3-Methyl-4-(ethoxycarbonyl)phenylboronic acid is likely to focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. One area of exploration is the direct C-H borylation of toluene (B28343) derivatives, which would provide a more atom-economical route compared to methods requiring pre-functionalized starting materials like aryl halides. Furthermore, methodologies that utilize catalytic systems with earth-abundant metals instead of precious metals like palladium are gaining traction. The use of alternative energy sources, such as mechanochemistry or photoredox catalysis, to drive the synthesis of boronic acids represents another promising frontier for sustainable production.
Exploration of Unconventional Reactivity Modes
Beyond its conventional role in Suzuki-Miyaura cross-coupling, this compound is a candidate for exploring unconventional reactivity. Research is emerging on the use of arylboronic acids as catalysts themselves, promoting reactions such as dehydrative C-alkylation and allylation of alcohols. acs.orgresearchgate.net This dual role as both a reagent and a potential catalyst opens new avenues for designing novel synthetic transformations. Another area of interest is the development of nickel-catalyzed reactions that can control divergent pathways, such as ring-contraction versus ring-opening reactions of cyclobutanols, where the choice of the arylboronic acid is key to the outcome. rsc.org Additionally, Pd-catalyzed homologation of arylboronic acids using halomethylboronic acid pinacol (B44631) esters presents a novel method for formal C1 insertion, transforming the arylboronic acid into a benzylboronic ester product without the need for stoichiometric organometallic reagents. st-andrews.ac.uk
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into continuous flow chemistry and automated synthesis platforms is a significant step towards improving efficiency, safety, and reproducibility in organic synthesis. nih.govyoutube.com Flow chemistry allows for precise control over reaction parameters like temperature and residence time, which can lead to higher yields, fewer byproducts, and safer handling of reactive intermediates. nih.govuc.pt
Automated synthesis platforms, often utilizing pre-filled reagent cartridges, can perform entire reaction sequences, including Suzuki-Miyaura couplings, workup, and purification with minimal human intervention. sigmaaldrich.comsynplechem.commerckmillipore.com These systems enhance productivity by enabling the rapid synthesis and screening of compound libraries, which is invaluable in medicinal chemistry and materials discovery. synplechem.com The use of N-methyliminodiacetic acid (MIDA) boronates or other protected boronic acids is particularly amenable to iterative, automated synthesis, allowing for the controlled, sequential construction of complex molecules. illinois.edu
Applications in Advanced Materials Science Beyond Traditional Organic Synthesis
The unique electronic and structural properties of the boronic acid functional group position this compound as a valuable component in advanced materials. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that can be exploited in the design of sensors, particularly for saccharides. This interaction can trigger a detectable signal, such as a change in fluorescence. acs.org
In polymer science, incorporating this boronic acid into polymer chains can impart specific functionalities. These materials can be used in drug delivery systems, where the boronic acid moiety targets glycoproteins on cell surfaces, or in the creation of self-healing polymers and responsive gels. The ester and methyl groups on the phenyl ring allow for fine-tuning of the material's solubility, thermal stability, and electronic properties.
Deepening Mechanistic Understanding through Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques are pivotal in elucidating the complex pathways of reactions involving this compound, such as the Suzuki-Miyaura coupling. Techniques like low-temperature rapid injection Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in identifying and characterizing transient pre-transmetalation intermediates, confirming that boronic esters can participate directly in the transmetalation step without prior hydrolysis. nih.govacs.org
In-situ monitoring using various spectroscopic methods allows researchers to track the concentration of reactants, intermediates, and products in real-time. This provides valuable kinetic data and helps identify side reactions like protodeboronation, a common detrimental process where the C-B bond is cleaved by a proton source. nih.govrsc.org Understanding the factors that influence these competing pathways, such as pH and solvent, is key to maximizing reaction efficiency. nih.gov
| Spectroscopic Technique | Information Gained | Relevance to Boronic Acid Chemistry |
| ¹H, ¹³C, ¹¹B NMR | Structural confirmation, identification of intermediates, kinetic analysis. | Characterizes pre-transmetalation species and monitors reaction progress. nih.gov |
| ¹⁹F NMR | Used with fluorine-tagged substrates for sensitive kinetic analysis. | Elucidates reaction rates and pathways in model systems. nih.gov |
| UV-Vis Spectroscopy | Measures reaction rates involving colored species. | Studies kinetics of palladium complex reactions with boronic acids. rsc.org |
| IR/Raman Spectroscopy | Monitors changes in functional groups in real-time. | Provides insight into bond formation and breaking during catalytic cycles. |
Predictive Modeling and Machine Learning for Reaction Optimization
The complexity of modern organic reactions, with their numerous variables (catalyst, ligand, solvent, base, temperature), makes traditional optimization methods time-consuming. Predictive modeling and machine learning (ML) are emerging as powerful tools to navigate this vast parameter space efficiently. beilstein-journals.org ML algorithms, particularly Bayesian optimization and random forest models, can predict reaction outcomes, such as yield or selectivity, based on a small set of initial experiments. duke.edunih.gov
These models can then suggest the next set of experimental conditions most likely to lead to improvement, creating a closed-loop system where the algorithm learns from experimental feedback. duke.edu This approach, often combined with high-throughput experimentation (HTE), dramatically accelerates the discovery of optimal reaction conditions for processes like the Suzuki-Miyaura coupling of this compound. chemrxiv.org By analyzing the model, researchers can also gain insights into the complex relationships between different reaction parameters, sometimes revealing non-intuitive interactions that would be difficult to uncover through traditional methods. duke.edursc.org
| Machine Learning Approach | Application in Reaction Optimization | Potential Benefit |
| Bayesian Optimization | Efficiently finds optimal conditions with a limited number of experiments. | Reduces time and material cost for optimizing complex reactions. nih.govrsc.org |
| Random Forest Models | Predicts reaction outcomes and quantifies the importance of different parameters. | Provides chemical insight into what factors control the reaction's success. duke.edu |
| Transfer Learning | Uses knowledge from large, existing reaction databases to inform a new problem. | Improves prediction accuracy even with very limited experimental data for a specific reaction. nih.gov |
Q & A
Basic: What synthetic strategies are optimal for preparing 3-methyl-4-(ethoxycarbonyl)phenylboronic acid with high purity?
Methodological Answer:
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct functionalization of phenylboronic acid derivatives . A recommended approach is:
- Step 1 : Start with 4-ethoxycarbonyl-3-methylbenzene derivatives (e.g., bromides or iodides) for boron group introduction.
- Step 2 : Use Pd-catalyzed cross-coupling (e.g., with bis(pinacolato)diboron) under inert conditions .
- Step 3 : Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Key Quality Control : Monitor boronic acid stability during purification; avoid prolonged exposure to moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
